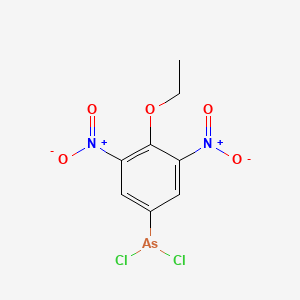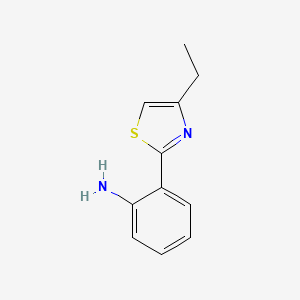
2-(4-Ethylthiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylthiazol-2-yl)aniline is a chemical compound that features a thiazole ring substituted with an ethyl group at the 4-position and an aniline group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylthiazol-2-yl)aniline typically involves the reaction of 4-ethylthiazole with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the thiazole ring is activated by an appropriate leaving group, allowing the aniline to attack and form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated thiazoles can be used as starting materials for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-(4-Ethylthiazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive thiazole moiety.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Ethylthiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylthiazol-2-yl)aniline
- 2-(4-Phenylthiazol-2-yl)aniline
- 2-(4-Chlorothiazol-2-yl)aniline
Uniqueness
2-(4-Ethylthiazol-2-yl)aniline is unique due to the presence of the ethyl group at the 4-position of the thiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other thiazole derivatives .
Propriétés
Numéro CAS |
658076-26-7 |
|---|---|
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
2-(4-ethyl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C11H12N2S/c1-2-8-7-14-11(13-8)9-5-3-4-6-10(9)12/h3-7H,2,12H2,1H3 |
Clé InChI |
MPHRTLUBYIHERL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


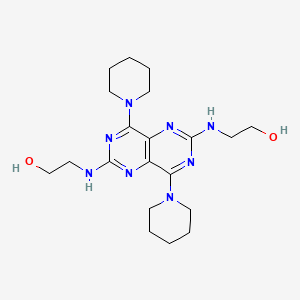

![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
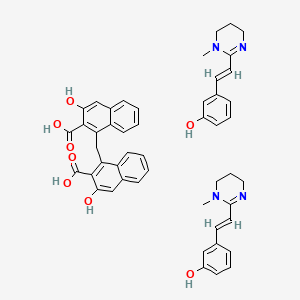

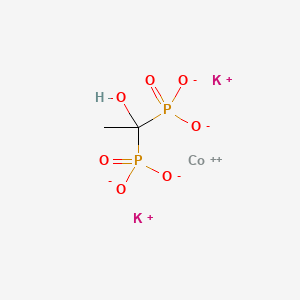
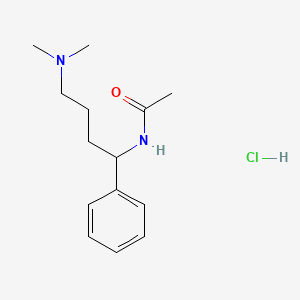
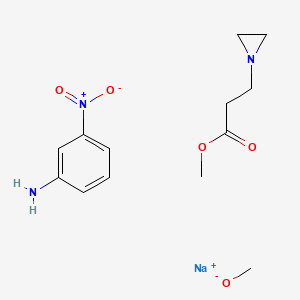
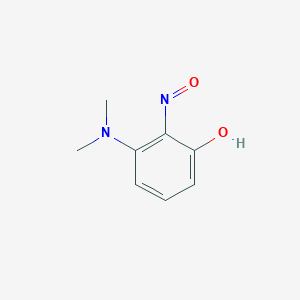
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)


